N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) is a heterocyclic compound with a molecular formula of C₁₄H₁₃N₅OS₃ and a molecular weight of 363.5 g/mol. Its structure features a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position, linked via an acetamide bridge to a pyridazine ring bearing a thienyl substituent. Key physicochemical properties include a water solubility of 1.5 µg/mL at pH 7.4, which suggests moderate hydrophobicity .
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-2-12-17-19-14(23-12)15-11(20)8-22-13-6-5-9(16-18-13)10-4-3-7-21-10/h3-7H,2,8H2,1H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLQFCPWPNFPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330457 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872704-30-8 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide is a compound featuring a thiadiazole scaffold known for its diverse biological activities. The biological significance of thiadiazole derivatives has been extensively studied, revealing their potential in various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Chemical Structure
The chemical structure of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide can be represented as follows:
This compound contains a 1,3,4-thiadiazole ring and a thienopyridazine moiety, contributing to its biological activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | |
| Compound B | HeLa (Cervical) | 10 | |
| Compound C | SMMC-7721 (Liver) | 12 |
These compounds showed potent inhibitory effects on cell proliferation and are considered promising candidates for further development in cancer therapy.
2. Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been widely recognized. Studies indicate that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[...]-acetamide exhibits activity against various bacterial strains.
These findings highlight the compound's efficacy as an antimicrobial agent.
3. Anti-inflammatory Activity
Research has indicated that thiadiazole derivatives can modulate inflammatory pathways. In vitro studies show that certain analogs can inhibit pro-inflammatory cytokines.
This suggests potential applications in treating inflammatory diseases.
Case Studies
A notable study by Liu et al. synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among the synthesized compounds, one derivative showed an IC50 value of 15 nM against HDAC1 cell lines, indicating strong anti-tumor activity .
Another investigation focused on the anti-tuberculosis properties of thiadiazole derivatives. Compounds were tested against Mycobacterium tuberculosis strains and showed significant inhibition compared to standard treatments .
類似化合物との比較
Table 1: Structural and Physicochemical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Molecular Weight : The target compound (363.5 g/mol) is lighter than benzothiazole-thiadiazole hybrids (e.g., 4g: 456.56 g/mol), which may enhance bioavailability .
- Solubility : The target’s solubility (1.5 µg/mL) is lower than some ureido-substituted analogs (e.g., compounds), likely due to its hydrophobic thienylpyridazine moiety .
- Thermal Stability: Triazinoquinazoline derivatives (e.g., 4.8) exhibit higher melting points (~260–270°C), suggesting greater crystallinity and stability compared to the target compound .
Key Observations :
- Anticancer Potential: The benzothiazole-thiadiazole hybrid 4g demonstrates activity against MCF-7 breast cancer cells, while the nitro-substituted Compound 3 () shows potent Akt inhibition (92.36%) in glioma models . The target compound’s thienylpyridazine group may similarly engage π-π interactions with kinase targets, though empirical data are lacking.
- Antimicrobial Activity : Thiadiazole-thiadiazinan hybrids (e.g., 6a) exhibit moderate antimicrobial effects, possibly due to sulfur-rich scaffolds disrupting bacterial membranes .
Key Observations :
- Challenges may arise from introducing the thienylpyridazine group, which requires precise coupling conditions.
Structural-Activity Relationship (SAR) Insights
- Thiadiazole Core : Essential for hydrogen bonding and π-stacking with biological targets. Substitution at the 5-position (ethyl in the target vs. benzyl in ) modulates lipophilicity and target affinity .
- Thienylpyridazine vs.
- Solubility-Enhancing Groups : Ureido substituents (e.g., 4g in ) improve solubility but reduce metabolic stability, whereas the target’s ethyl group balances hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
